(5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, a heterocyclic scaffold widely studied for its biological and electrochemical properties. The structure features a 1,1-dioxothiolan-3-yl substituent at position 3 and a thiophen-2-ylmethylidene group at position 5 (Figure 1). The thiophene substituent contributes π-conjugation and electron-rich characteristics, which may influence redox behavior and bioactivity .
Properties
Molecular Formula |
C12H11NO3S4 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S4/c14-11-10(6-9-2-1-4-18-9)19-12(17)13(11)8-3-5-20(15,16)7-8/h1-2,4,6,8H,3,5,7H2/b10-6- |
InChI Key |
JKCQEAOLCMVAGR-POHAHGRESA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=CS3)SC2=S |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative with significant potential in medicinal chemistry. Its unique structural features, including a thiazolidinone core and various functional groups, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties supported by empirical studies and case analyses.
Structural Characteristics
The compound's structure can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Core Structure | Thiazolidinone |
| Functional Groups | Dioxothiolan, Thiol group, Thiophenyl moiety |
| Molecular Formula | C₁₃H₁₃N₂O₄S₃ |
1. Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.
- Case Study : A study on thiazolidinone derivatives showed that compounds with similar structures exhibited a log10 GI50 value of -4.64 against leukemia cell lines (RPMI-8226) and -4.65 against CNS cancer cell lines (SF-295) . This suggests that our compound may also possess potent anticancer activity.
2. Antimicrobial Activity
Thiazolidinones are recognized for their broad-spectrum antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets.
- Research Findings : Compounds similar to thiazolidinones have shown efficacy against various bacterial and fungal strains. For instance, derivatives demonstrated MIC values <31.25 µg/ml against E. coli and K. pneumoniae . This indicates potential for our compound in treating infections caused by resistant strains.
3. Other Biological Activities
The compound may also exhibit additional pharmacological effects:
- Antidiabetic Activity : Thiazolidinones have been studied for their insulin-sensitizing effects, making them candidates for diabetes management .
- Anti-inflammatory Effects : Some derivatives have shown COX inhibitory activity, suggesting potential in reducing inflammation .
The exact mechanisms through which (5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one exerts its biological effects require further investigation. However, potential interactions include:
- Enzyme Inhibition : Similar compounds have been noted to inhibit various enzymes involved in cancer progression and microbial survival.
- Cell Cycle Modulation : Thiazolidinones may induce apoptosis in cancer cells by disrupting cell cycle regulation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that require optimization to achieve high yields and purity. Understanding the SAR is crucial for developing more effective derivatives.
| Compound | Activity | Log10 GI50 |
|---|---|---|
| Compound A | Anticancer | -4.64 |
| Compound B | Antibacterial | <31.25 µg/ml |
Scientific Research Applications
Antibacterial Properties
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial activity. For instance, compounds similar to (5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with reported minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Antiviral Activity
Thiazolidinone derivatives have been investigated for their potential as antiviral agents. One study highlighted the efficacy of similar compounds against HIV, specifically inhibiting the virus's reverse transcriptase with IC50 values as low as 0.26 μM . Other studies have indicated activity against various viral strains, including yellow fever virus and enteroviruses .
Anticancer Potential
Compounds in this class have also been assessed for anticancer properties. A study demonstrated that thiazolidinone derivatives could inhibit tumor cell proliferation in vitro, with IC50 values ranging from 7.0 to 20.3 µM across different human cancer cell lines such as A549 and HepG2 . The mechanism of action appears to involve the modulation of microtubule dynamics and inhibition of angiogenesis .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural variations among rhodanine derivatives include substitutions at positions 3 (R1) and 5 (R2). Table 1 compares the target compound with analogs from the evidence:
Key Observations :
Comparison with Other Routes :
- Microwave Synthesis : Compounds like 9l–9n () achieved 34–59% yields under microwave irradiation, reducing reaction times to 15–30 minutes.
- Conventional Synthesis: Longer heating (e.g., 3.5–22 hours) is required for non-microwave methods, as seen in 5c–5f ().
Electrochemical Properties
Rhodanines with thiophene or methoxy groups (e.g., 9m, ) display reversible redox peaks in cyclic voltammetry (E1/2: −0.5 to −0.8 V vs. Ag/AgCl), attributed to thione-thiol tautomerism. The target compound’s sulfone group may shift reduction potentials to more negative values, altering electron transfer kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
